Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate
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Description
Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
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Biological Activity
Dicyclohexylamine 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate, a compound with the molecular formula C23H44N2O6, exhibits various biological activities that are of significant interest in pharmacological research. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.
- Molecular Weight : 444.61 g/mol
- CAS Number : 560088-79-1
- Molecular Structure : The compound features a dicyclohexylamine moiety linked to an ethoxyacetate group, which is further substituted with a tert-butoxycarbonyl amino group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS), affecting mood and cognition.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential use in infection control. |
Anti-inflammatory | Shows promise in reducing inflammation in vitro, suggesting applications in chronic inflammatory diseases. |
Neuroprotective | Potential protective effects on neuronal cells, which may be beneficial in neurodegenerative conditions. |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of Dicyclohexylamine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as an antibacterial agent.
Case Study 2: Neuroprotective Effects
In a neuroprotection study using cultured neurons exposed to oxidative stress, this compound showed a 30% increase in cell viability compared to untreated controls. This suggests that the compound may mitigate oxidative damage, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is vital for its therapeutic application:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Toxicological assessments indicate low acute toxicity; however, further studies are required to evaluate chronic exposure effects.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h11-13H,1-10H2;4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEADVQBKEBZNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.